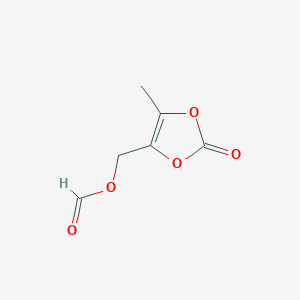
5-Deoxy-L-arabonic acid 1,4-lactone
Übersicht
Beschreibung
5-Deoxy-L-arabonic acid 1,4-lactone is a monosaccharide and an indispensable pharmaceutical compound . It is renowned for its robust antioxidative and antiviral attributes . It plays a pivotal role in the formulation of medicinal remedies combating oxidative stress-related ailments and viral afflictions .
Molecular Structure Analysis
The molecular formula of 5-Deoxy-L-arabonic acid 1,4-lactone is C5H8O4 . Its IUPAC name is (3R,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-one . The molecular weight is 132.12 .Physical And Chemical Properties Analysis
The boiling point of 5-Deoxy-L-arabonic acid 1,4-lactone is 263.9±7.0°C at 760 mmHg . Its density is 1.5±0.1 g/cm3 . It is recommended to be stored at -20°C .Wissenschaftliche Forschungsanwendungen
Thermal Degradation and Stability
Studies on the thermal degradation of deoxy-hexonic acids and lactones, such as 2-deoxy-D-arabino-hexonic acid and 3-deoxy-D-ribo-hexono-1,4-lactone, have provided insights into their thermal stability and decomposition products. These studies are crucial for understanding the thermal behavior of similar deoxy sugars and lactones, including 5-Deoxy-L-arabonic acid 1,4-lactone, in various applications ranging from material science to biochemistry (Shafizadeh & Lai, 1975).
Inhibition of Glycosidases
Aldonolactones, including those derived from pyranose sugars and uronic acids, have been studied for their inhibitory properties towards glycosidases. This research is significant for developing inhibitors based on the lactone configuration, which may include derivatives of 5-Deoxy-L-arabonic acid 1,4-lactone. Such inhibitors have potential applications in medicine and agriculture (Conchie et al., 1967).
Regioselective Halogenation
Research on the regioselective halogenation of pentono-1,4-lactones to produce 5-chloro- and 5-bromo-5-deoxy derivatives highlights synthetic pathways that could be applied to 5-Deoxy-L-arabonic acid 1,4-lactone. These methodologies are relevant for the synthesis of novel compounds with potential applications in pharmaceuticals and organic chemistry (Bouchez et al., 1997).
Microbial Synthesis
The microbial synthesis of energetic material precursors from sugars, including the conversion of l-arabinose to l-arabino-1,4-lactone and l-arabinonic acid, demonstrates the biotechnological applications of lactones derived from deoxy sugars. This approach offers a green alternative to chemical syntheses for producing industrially relevant chemicals (Niu et al., 2003).
Safety and Hazards
While specific safety and hazard information for 5-Deoxy-L-arabonic acid 1,4-lactone is not available in the search results, general safety measures for handling chemicals should be followed. This includes avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Eigenschaften
IUPAC Name |
(3R,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-2-3(6)4(7)5(8)9-2/h2-4,6-7H,1H3/t2-,3-,4+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHWQRJRDKSSIF-YVZJFKFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(=O)O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](C(=O)O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463983 | |
| Record name | (3R,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Deoxy-L-arabonic acid 1,4-lactone | |
CAS RN |
76647-70-6 | |
| Record name | 5-Deoxy-L-arabinonic acid γ-lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76647-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








amine](/img/structure/B1600386.png)







